N,5-dimethylpyrimidin-4-amine

Lipophilicity Permeability ADME

N,5-Dimethylpyrimidin-4-amine (CAS 52698-53-0) is a disubstituted aminopyrimidine characterized by a methyl group at the 5-position of the pyrimidine ring and an N-methyl substituent on the 4-amino group. This specific substitution pattern distinguishes it from its numerous dimethyl isomers and mono-methyl analogs.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 52698-53-0
Cat. No. B15247072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-dimethylpyrimidin-4-amine
CAS52698-53-0
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1NC
InChIInChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)7-2/h3-4H,1-2H3,(H,7,8,9)
InChIKeyWLSQQGAREJHYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,5-Dimethylpyrimidin-4-amine: Core Physicochemical and Structural Identity


N,5-Dimethylpyrimidin-4-amine (CAS 52698-53-0) is a disubstituted aminopyrimidine characterized by a methyl group at the 5-position of the pyrimidine ring and an N-methyl substituent on the 4-amino group. This specific substitution pattern distinguishes it from its numerous dimethyl isomers and mono-methyl analogs. These structural features directly influence its computed physicochemical properties, including lipophilicity (XLogP3-AA = 0.9) [1], hydrogen bonding capacity (1 H-bond donor, 3 H-bond acceptors) [1], and topological polar surface area (37.8 Ų) [1]. Its primary documented role is as a valuable intermediate in the synthesis of N-heteroaryl-4-pyrimidinamines, a class of compounds investigated for analgesic properties [2].

The Risk of Generic Substitution Among Aminopyrimidine Dimethyl Isomers


The term 'dimethylpyrimidin-4-amine' encompasses several regioisomers with identical molecular formulas but distinct substitution patterns, leading to quantifiable differences in critical physicochemical parameters. For instance, N,5-dimethylpyrimidin-4-amine (target) exhibits an XLogP3-AA of 0.9 [1], whereas its close analog 2,5-dimethylpyrimidin-4-amine has a lower lipophilicity (XLogP3-AA = 0.6) [2]. This variation in lipophilicity, along with differences in rotatable bond count (1 vs. 0 for the 2,5-isomer) [1][2], directly impacts molecular permeability, solubility, and protein binding. Therefore, interchanging one 'dimethylpyrimidin-4-amine' for another without verification can result in a failed synthesis, altered biological activity, or a change in the pharmacokinetic profile of a lead compound. The specific N,5-substitution pattern is not an arbitrary decoration but a key determinant of molecular properties proven by quantitative data [1][2].

Quantitative Differentiation of N,5-Dimethylpyrimidin-4-amine Against Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: N,5- vs. 2,5-Dimethylpyrimidin-4-amine

Procurement of a specific dimethylpyrimidin-4-amine isomer is critical as the substitution pattern directly affects lipophilicity. The target compound, N,5-dimethylpyrimidin-4-amine, has a computed XLogP3-AA of 0.9 [1]. In contrast, the closely related analog 2,5-dimethylpyrimidin-4-amine, where the methyl group is on the ring carbon (position 2) instead of the exocyclic nitrogen, has a lower XLogP3-AA of 0.6 [2]. This difference of 0.3 log units represents a ~2-fold difference in the octanol-water partition coefficient, which can significantly impact a compound's ability to cross biological membranes.

Lipophilicity Permeability ADME

Molecular Flexibility: Rotatable Bond Count vs. Key Analogs

The number of rotatable bonds is a key determinant of molecular flexibility and binding entropy. N,5-dimethylpyrimidin-4-amine possesses exactly 1 rotatable bond [1], associated with the N-methyl group. The analog 2,5-dimethylpyrimidin-4-amine, which has a primary amine, has 0 rotatable bonds [2]. Another isomer, 5,6-dimethylpyrimidin-4-amine (CAS 54568-12-6), also has 0 rotatable bonds. The presence of a rotatable N-methyl bond imposes conformational constraints and entropic costs upon binding, which can be a desirable feature to enhance selectivity for a biological target or to fine-tune binding kinetics.

Conformational flexibility Entropy Target binding

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

Topological Polar Surface Area (TPSA) is a key predictor of a molecule's ability to permeate biological membranes. N,5-dimethylpyrimidin-4-amine has a TPSA of 37.8 Ų [1], resulting from its specific arrangement of 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, the primary amine analog 5-methylpyrimidin-4-amine (CAS 591-55-9) has 2 HBD and 3 HBA, predicting a higher TPSA and lower passive permeability. By replacing a hydrogen bond donor with a methyl group, the target compound retains the requisite acceptor atoms for target engagement while capitalizing on a reduced TPSA, a well-validated strategy for improving membrane crossing efficiency.

Drug-likeness Permeability Oral bioavailability

Synthetic Utility: Documented Intermediate for N-Heteroaryl-4-Pyrimidinamines

N,5-dimethylpyrimidin-4-amine was specifically claimed and utilized as a key intermediate in the synthesis of N-heteroaryl-4-pyrimidinamines, a class of compounds with documented analgesic activity [1]. The patent literature explicitly distinguishes the N-alkyl substitution as critical for the final compound's activity. While precise IC50 values for the final drug-like molecules are not attributable to this specific intermediate, its role in the patent-protected synthesis route establishes it as a validated and non-fungible building block. Procuring a generic 4-aminopyrimidine instead would introduce a different hydrogen bond donor/acceptor profile and fail to produce the N-alkylated final product required by the synthetic route.

Medicinal chemistry Analgesic agents Patent-protected intermediates

Validated Application Scenarios for N,5-Dimethylpyrimidin-4-amine Based on Differential Evidence


Precision Synthesis of N-Alkylated Pyrimidine-Based Analgesic Leads

The compound is the required intermediate for synthesizing N-heteroaryl-4-pyrimidinamines, a class under patent protection for analgesic applications [1]. Any deviation to a non-N-alkylated analog would lead to a different final compound, nullifying the intended biological activity. Its higher lipophilicity (XLogP3 = 0.9) also positions it favorably for CNS-related targets [2].

Rational Design of Kinase or GPCR Inhibitors with Optimized Permeability and Selectivity

Medicinal chemists seeking to replace a primary amine hydrogen bond donor with a methyl group can directly utilize this pre-functionalized building block. The resulting reduction in HBD count (1 vs. 2) and moderate TPSA (37.8 Ų) [2] are key parameters for improving cell permeability while potentially gaining selectivity through constrained N-methyl orientation (1 rotatable bond) [2].

Comprehensive Structure-Activity Relationship (SAR) Studies Around the 4-Amino Group of Pyrimidines

The compound serves as a critical comparator or starting point for SAR exploration. While data on its direct biological activity is limited, studies on related systems show that N-methylation of a 4-aminopyrimidine can lead to a complete loss of activity (e.g., DGAT-1 inhibition) [3], highlighting that this specific moiety is a powerful tool for probing the steric and hydrogen bonding requirements of a target binding site.

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